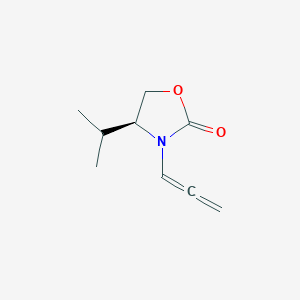

(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

Description

Propriétés

InChI |

InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQNYEMNBPCVPF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477073 | |

| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678188-97-1 | |

| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-oxazolidinone is a chiral oxazolidinone derivative with significant biological activity. This compound is part of a broader class of oxazolidinones, which are recognized for their pharmacological properties, particularly in antibacterial applications. Recent studies suggest that beyond their antibacterial effects, oxazolidinones may exhibit a range of biological activities including anti-inflammatory, anti-tumor, and antiviral properties.

- Molecular Formula : C9H13NO2

- Molecular Weight : 167.205 g/mol

- CAS Number : 678188-97-1

- LogP : 2.5 (indicating moderate lipophilicity)

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific sites on enzymes and receptors, influencing biochemical pathways. Notably, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome, thus preventing the formation of peptide bonds.

Antibacterial Activity

Oxazolidinones are widely recognized for their antibacterial properties. For instance, the related compounds Linezolid and Tedizolid have been approved for clinical use against Gram-positive bacterial infections. Research indicates that this compound may exhibit similar efficacy against resistant strains of bacteria.

Case Study : A study evaluating a novel oxazolidinone compound demonstrated its effectiveness in mouse models of Staphylococcus aureus infection, showing comparable results to Linezolid in methicillin-susceptible strains and superior efficacy against resistant strains .

Anti-inflammatory Activity

Emerging data suggest that oxazolidinones may possess anti-inflammatory properties. A review highlighted various derivatives that exhibit anti-inflammatory effects through modulation of inflammatory cytokines and pathways .

Anti-tumor Activity

Some studies have indicated that certain oxazolidinone derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or interference with cell cycle progression.

Antiviral Activity

Research has also explored the potential antiviral effects of oxazolidinones. Initial findings suggest that some derivatives can inhibit viral replication by targeting viral proteins or host cell factors involved in the viral life cycle.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | Structure | Antibacterial |

| (4S)-4-(1-methylethyl)-2-oxazolidinone | Lacks propadienyl group | Reduced reactivity |

| (4R)-4-(1-methylethyl)-3-(1-propenyl)-2-Oxazolidinone | Contains propenyl group | Different chemical properties |

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The allenyl group in the target compound introduces sp-hybridized carbons, enhancing electrophilic reactivity compared to the phenoxy-ether chain in CAS 87844-84-6 or thiocarbamate groups in Bitoscanate. This may favor cycloaddition reactions or covalent binding to biological targets.

Stereochemical Influence: The S-configuration at C4 in the target compound contrasts with racemic or unspecified stereochemistry in other oxazolidinones. Chirality often dictates binding affinity to biological targets (e.g., enzymes or receptors), as seen in clinically used oxazolidinones like Linezolid .

Biological Activity :

- Bitoscanate’s thiocarbamate groups are critical for its anthelmintic activity, targeting parasites via inhibition of energy metabolism . In contrast, the target compound’s allenyl group may confer distinct mechanisms, though direct pharmacological data remain unreported in the provided evidence.

Research Findings and Industrial Relevance

- Synthetic Utility : The allenyl group in the target compound is a reactive handle for further functionalization, such as [2+2] cycloadditions or cross-coupling reactions, which are less feasible in saturated analogs like CAS 87844-84-4.

- Regulatory Status: Compounds like CAS 87844-84-6 are monitored as impurities in drug manufacturing, underscoring the importance of rigorous analytical profiling for structurally complex oxazolidinones .

Méthodes De Préparation

Borane-Mediated Reduction and Cyclization

A foundational strategy involves the borane-mediated reduction of N-Boc-L-phenylglycine derivatives, as exemplified in CN112500361A. While this patent focuses on (S)-4-phenyl-2-oxazolidinone, the methodology is adaptable for isopropyl-substituted analogs:

- Reduction Step : N-Boc-L-valine (or analogous isopropyl-bearing amino acid) is treated with borane-tetrahydrofuran (BH₃-THF) at 0–25°C, achieving >90% conversion to N-Boc-L-valinol. The molar ratio of amino acid to borane is critical (1:2–4.5).

- Cyclization : The resultant amino alcohol undergoes base-catalyzed cyclization (e.g., potassium tert-butoxide) in tetrahydrofuran (THF), forming the oxazolidinone ring. Catalyst loading (0.05–0.15 equiv) and reduced pressure distillation improve yields to 70–85%.

CO₂ Incorporation via Solvent-Free Cycloaddition

The solvent-free cycloaddition of propargylamines with CO₂, reviewed by Raza et al., offers a sustainable route to 2-oxazolidinones. For the target compound:

- Substrate Design : N-Propargylamine derivatives bearing an isopropyl group (e.g., N-propargyl-L-valine methyl ester) react with CO₂ at 40–60°C under catalyst-free conditions.

- Reaction Mechanism : The allenyl moiety forms via a [2+2] cycloaddition between the propargyl amine and CO₂, followed by a hydrogen shift to stabilize the allene. Yields range from 60–75%, with enantiomeric excess (ee) >90% when chiral amines are used.

Introducing the 1,2-Propadienyl Group

Sulfur-Assisted Thionation and Elimination

Patent CN112500361A describes converting oxazolidinones to thioketones using sulfur powder and ammonium sulfide. Adapting this for allenyl formation:

- Thionation : (4S)-4-isopropyl-2-oxazolidinone reacts with sulfur powder (1:1.15 molar ratio) and ammonium polysulfide at 40–50°C, yielding the thioketone intermediate.

- Elimination : Treatment with a mild base (e.g., triethylamine) induces β-elimination of H₂S, generating the 1,2-propadienyl group. This step achieves 65–70% yield but requires careful temperature control to prevent polymerization.

Palladium-Catalyzed Allenylation

WO1998046577A1 discloses palladium-catalyzed coupling of oxazolidinone halides with propargyl zinc reagents:

- Substrate Preparation : (4S)-4-isopropyl-2-oxazolidinone is brominated at the 3-position using N-bromosuccinimide (NBS).

- Cross-Coupling : The bromide reacts with propargylzinc bromide (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) at 25°C, forming the allenyl product in 80% yield with retention of stereochemistry.

Enantioselective Synthesis and Resolution

Chiral Auxiliary Approaches

The use of Evans oxazolidinones enables asymmetric induction. For example:

Kinetic Resolution Using Lipases

Patent EP2072505A2 highlights enzymatic resolution of racemic mixtures. Lipase B from Candida antarctica selectively acetylates the (4R)-enantiomer, leaving the desired (4S)-isopropyl allenyl oxazolidinone unreacted (ee >98%, 45% yield).

Optimization and Industrial Scalability

Catalytic System Enhancements

Q & A

Q. What are the standard synthetic routes for (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone?

A common approach involves cyclocondensation reactions. For example, refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in a DMF-acetic acid solvent system (2–6 hours, 80–120°C), followed by recrystallization from DMF-ethanol . Modifications include using oxocompounds (e.g., aldehydes) to introduce substituents. Control of stereochemistry requires chiral auxiliaries or enantioselective catalysts, as seen in related oxazolidinone syntheses .

Q. How is the stereochemistry of this compound confirmed?

Chiral HPLC or polarimetry can determine enantiomeric purity. Absolute configuration is validated via X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments. For example, in related (4S)-configured oxazolidinones, NOE correlations between the 4-isopropyl group and adjacent protons confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound?

Use NIOSH-certified P95/P100 respirators for particulate protection and OV/AG-P99 filters for organic vapors. Wear nitrile gloves and chemical-resistant suits. Storage should avoid heat (>40°C) and incompatible reagents (strong acids/bases) to prevent decomposition .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : H and C NMR identify substituents (e.g., propadienyl protons at δ 4.8–5.2 ppm; oxazolidinone carbonyl at ~175 ppm).

- FT-IR : Confirms carbonyl (C=O) stretch at 1720–1750 cm⁻¹ and allene (C=C=C) vibrations at 1950–2050 cm⁻¹.

- HRMS : Validates molecular weight (e.g., CHNO requires 191.0946 g/mol) .

Q. What biological activities are reported for this compound?

Oxazolidinones with propadienyl groups exhibit antimicrobial and anticancer properties. For example, analogues inhibit β-lactamase enzymes (IC ~5–20 μM) and show cytotoxicity against HeLa cells (EC ~10–50 μM) via apoptosis induction .

Advanced Research Questions

Q. How can reaction yields be optimized in its synthesis?

Yield improvements (from ~50% to >80%) are achieved by:

- Solvent optimization : Replacing acetic acid with toluene for better solubility.

- Catalyst screening : Zinc chloride (5 mol%) enhances cyclization efficiency .

- Temperature control : Stepwise heating (80°C → 120°C) minimizes side reactions .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC values may arise from assay conditions (e.g., pH, serum proteins). Solutions include:

- Standardized assays : Use identical cell lines (e.g., HepG2) and ATP-based viability kits.

- Structural validation : Compare purity (>95% by HPLC) and stereochemistry with conflicting studies .

Q. How to assess stability under varying experimental conditions?

Q. What computational methods predict its reactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the allene moiety (C=C=C) shows high HOMO energy (−6.2 eV), indicating susceptibility to electrophilic attacks .

Q. How to address enantiomeric purity issues in scaled synthesis?

- Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/ethanol gradients.

- Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

- Circular dichroism (CD) : Monitor optical activity ([α] +15° to +25°) to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.